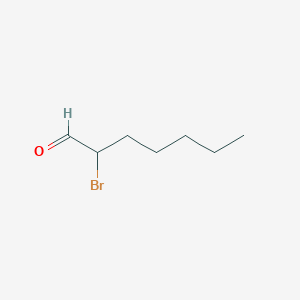

2-Bromoheptanal

Descripción

2-Bromoheptanal (C₇H₁₃BrO) is a halogenated aldehyde featuring a seven-carbon chain with a bromine atom at the second position and an aldehyde functional group at the terminal carbon. The bromine substituent introduces significant electronic and steric effects, influencing its reactivity and physical properties. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its electrophilic aldehyde group and bromine atom enable diverse transformations such as nucleophilic additions, oxidations, or cross-coupling reactions .

Propiedades

Número CAS |

16486-84-3 |

|---|---|

Fórmula molecular |

C7H13BrO |

Peso molecular |

193.08 g/mol |

Nombre IUPAC |

2-bromoheptanal |

InChI |

InChI=1S/C7H13BrO/c1-2-3-4-5-7(8)6-9/h6-7H,2-5H2,1H3 |

Clave InChI |

ZEPXAFZTJPAGHT-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(C=O)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Heptanal (C₇H₁₄O)

- Structural Difference : Lacks the bromine atom at the second carbon.

- Reactivity : The absence of bromine reduces electrophilicity at the α-carbon, making heptanal less reactive toward nucleophilic substitution compared to 2-bromoheptanal.

- Physical Properties : Lower molecular weight (114.19 g/mol vs. 193.03 g/mol) and boiling point (155°C vs. ~180°C) due to weaker intermolecular forces .

2-Chloroheptanal (C₇H₁₃ClO)

- Structural Difference : Chlorine replaces bromine at the second position.

- Reactivity : Chlorine’s higher electronegativity but smaller atomic radius compared to bromine results in faster nucleophilic substitution reactions but less steric hindrance.

- Physical Properties : Lower molecular weight (148.63 g/mol) and boiling point (~170°C) than this compound .

Crotonaldehyde ((E)-2-Butenal, C₄H₆O)

- Structural Difference : Shorter carbon chain (four carbons) and α,β-unsaturation.

- Reactivity : The conjugated double bond enables Michael additions and Diels-Alder reactions, unlike the saturated this compound.

- Physical Properties : Significantly lower boiling point (104°C) due to reduced molecular weight (70.09 g/mol) .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Reactivity |

|---|---|---|---|---|

| This compound | 193.03 | ~180 | Low | Forms bisulfite adducts; prone to elimination |

| Heptanal | 114.19 | 155 | Slightly soluble | Oxidizes to heptanoic acid; aldol reactions |

| 2-Chloroheptanal | 148.63 | ~170 | Low | Faster nucleophilic substitution vs. Br |

| Crotonaldehyde | 70.09 | 104 | Partial | Conjugate additions; polymerization |

Nucleophilic Substitution

Oxidation and Reduction

- The aldehyde group in this compound can be oxidized to a carboxylic acid (2-bromoheptanoic acid) or reduced to 2-bromoheptanol. Comparatively, crotonaldehyde’s α,β-unsaturation resists straightforward oxidation without cleavage .

Elimination Reactions

- Under basic conditions, this compound undergoes β-elimination to form 1-heptene and HBr, a reaction less feasible in non-halogenated analogues like heptanal .

Stability and Handling

- This compound is sensitive to light and moisture, requiring storage under inert conditions. Its stability is lower than heptanal due to the labile C-Br bond but higher than α,β-unsaturated aldehydes like crotonaldehyde, which polymerize readily .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.